molecular formula C13H13NO3S B2361557 4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone CAS No. 113123-43-6

4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

Cat. No. B2361557
CAS RN: 113123-43-6
M. Wt: 263.31
InChI Key: CPEXOJPJKDYPDN-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone, also known as DMPS, is an organosulfur compound with a wide range of applications in scientific research. It is a highly useful reagent for synthesizing other compounds and has been used in a variety of biochemical and physiological experiments.

Scientific Research Applications

Precursors for Pyridinone Ortho-Quinodimethanes

4,6-Dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone has been utilized in the synthesis of sulfolene pyridinones, which serve as precursors for pyridinone ortho-quinodimethanes. These quinodimethanes can undergo cycloaddition reactions, contributing significantly to the field of organic synthesis (Govaerts et al., 2002).

Synthesis of Soluble Fluorinated Polyamides

The compound is part of the synthesis process of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit properties like high glass transition temperatures and strong tensile strengths, making them useful in various industrial applications (Xiao-Ling Liu et al., 2013).

Catalyst in Organic Reactions

It has been used as a catalyst in the synthesis of various organic compounds. For instance, it catalyzes the synthesis of (R)-3-(butyldimethylsilyloxy)butyl phenyl sulfide, a compound of interest in organic and pharmaceutical chemistry (Liang Wen-jun, 2007).

Molecular Orbital Calculations

This chemical has been involved in molecular orbital calculations for electrophilic substitutions, providing insights into the theoretical aspects of organic chemistry (Mikyung Seo et al., 1999).

Development of New Copper(II) Polymers

It is a component in the synthesis of new copper(II) polymers with interesting crystal structures and magnetic properties. These polymers have potential applications in material science and coordination chemistry (O. V. Moroz et al., 2009).

Synthesis of Novel Pyrazolopyrimidines

The compound contributes to the synthesis of novel pyrazolopyrimidine ring systems containing phenylsulfonyl moiety. These compounds have shown promising antimicrobial activities, indicating their potential in pharmaceutical research (Amani M. R. Alsaedi et al., 2019).

Physical and Structural Studies

It has been a subject of physical and structural studies, contributing to the understanding of molecular interactions and properties (W. Nelson et al., 1988).

properties

IUPAC Name

3-(benzenesulfonyl)-4,6-dimethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-9-8-10(2)14-13(15)12(9)18(16,17)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEXOJPJKDYPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665842
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

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